REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1CCC[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].CC[N:16]([CH2:19]C)CC.Cl[C:22]([O:24][CH2:25][CH:26]([CH3:28])C)=O.N.C1C[O:33]CC1>C(Cl)Cl>[C:1]([O:5][C:6]([N:8]1[CH2:28][CH2:26][CH:25]([O:24][CH2:22][C:19](=[O:33])[NH2:16])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
14.13 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCCCC1
|
Name
|
|
Quantity
|
7.7 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
8.5 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC(C)C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at 0° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to −20° C.
|
Type
|
TEMPERATURE
|
Details
|
to warm to 20° C.
|
Type
|
STIRRING
|
Details
|
before being stirred for 1 h
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
before being washed with saturated aqueous NaHCO3 (200 mL), 0.5 M HCl (200 mL), and brine (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying (MgSO4)
|
Type
|
FILTRATION
|
Details
|
the solution was filtered
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
CUSTOM
|
Details
|
to give a residue that
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography (IH-THF, 3:7)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)OCC(N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |